molecular formula C19H23NO2S2 B2623038 (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035018-07-4

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2623038
CAS No.: 2035018-07-4
M. Wt: 361.52
InChI Key: LLIFYACWONQFFS-QPJJXVBHSA-N
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Description

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic heterocyclic acrylamide derivative of interest in pharmacological and neuroscientific research. Structurally, it features a central (E)-acrylamide backbone linked to thiophene and cyclopentyl motifs, a design characteristic of compounds investigated for their potential interaction with neuronal signaling pathways . While the specific biological profile of this compound requires further characterization, research on highly analogous molecules indicates that such acrylamides can function as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . For instance, a closely related (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) has demonstrated significant antinociceptive activity in a mouse model of neuropathic pain, an effect attributed to its positive allosteric modulation of the α7 nAChR . This suggests that this compound may hold value for researchers studying the role of the α7 nAChR in pain, cognition, and neuroinflammatory conditions. The presence of the thiophene heterocycle is a common feature in many bioactive molecules and can influence the compound's binding affinity and metabolic stability . Researchers can utilize this high-purity compound as a chemical tool to probe novel signaling mechanisms and explore new therapeutic avenues for neurological disorders. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all acrylamide derivatives with appropriate safety precautions, as some compounds in this class have been associated with neurotoxicity .

Properties

IUPAC Name

(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c1-14(21)16-5-6-17(24-16)19(9-2-3-10-19)13-20-18(22)7-4-15-8-11-23-12-15/h4-8,11-12,14,21H,2-3,9-10,13H2,1H3,(H,20,22)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIFYACWONQFFS-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-3-yl)acrylamide, a compound identified by its CAS number 2035018-07-4, is a member of the acrylamide family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H23NO2S2
  • Molecular Weight : 361.5214 g/mol
  • SMILES Notation : O=C(/C=C/c1cscc1)NCC1(CCCC1)c1ccc(s1)C(O)C

Pharmacological Effects

Recent studies have highlighted the compound's potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it has been shown to exhibit activity against α7 and α9α10 nAChRs, which are implicated in various neurological conditions . The compound's ability to interact with these receptors suggests potential applications in treating neuropathic pain and other disorders related to cholinergic signaling.

The mechanism through which this compound exerts its effects involves modulation of calcium channels and nAChRs. Electrophysiological studies indicate that it may enhance calcium influx through voltage-gated N-type calcium channels (CaV2.2), contributing to its analgesic properties in models of neuropathic pain .

Study 1: Analgesic Properties

In a mouse model of oxaliplatin-induced neuropathic pain, the compound demonstrated significant analgesic effects. Administered at a dose of 2.4 mg/kg over ten injections, it was effective in alleviating pain symptoms, suggesting its utility in managing chemotherapy-induced neuropathy .

Study 2: Neuroprotective Effects

A separate investigation into neuroprotective effects revealed that the compound could reduce neuronal damage in vitro. This study utilized cultured neurons exposed to oxidative stress conditions, where the compound exhibited protective effects against cell death .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicPain relief in neuropathic models
NeuroprotectiveReduced cell death under stress
nAChR ModulationEnhanced receptor activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 5112 :
Described in , (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) shares a thiophene-acrylamide backbone but differs in substituents. Key distinctions include:

  • Substituents : Compound 5112 has a 4-nitrophenyl group and a propylamine side chain, whereas the target compound features a hydroxyethyl-thiophene and cyclopentylmethyl group.
  • Stereochemistry : The (Z)-configuration in 5112 contrasts with the (E)-configuration in the target compound, which may influence conformational stability and binding interactions.
  • Synthetic Route : Both compounds likely utilize oxazolone intermediates, but the target compound’s cyclopentylmethyl group suggests additional complexity in alkylation or cyclization steps .

(E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide (): This piperazine-containing acrylamide derivative diverges significantly in core structure (piperazine vs. cyclopentyl) but shares the (E)-acrylamide motif.

Crystallographic and Computational Tools for Comparison

While direct structural data for the target compound are absent, methodologies from the evidence provide frameworks for comparative analysis:

  • SHELXL (): Used for refining crystal structures, this software could elucidate bond lengths, angles, and torsional preferences in the target compound compared to analogs like 5112. For instance, SHELXL’s robust handling of high-resolution data might reveal differences in hydrogen-bonding networks or packing efficiencies .
  • Mercury CSD (): This tool enables visualization of intermolecular interactions (e.g., π-π stacking between thiophene rings) and void analysis, critical for comparing crystallographic packing patterns with similar compounds .
  • Hydrogen-Bonding Analysis (): Graph-set analysis could differentiate the target compound’s hydrogen-bonding motifs (e.g., hydroxyethyl OH interactions) from nitro or acetamido groups in analogs .

Hypothetical Activity Comparison

Based on structural analogs:

  • Bioactivity : Thiophene-acrylamides (e.g., 5112) are often explored as kinase inhibitors or anti-inflammatory agents. The hydroxyethyl group in the target compound may enhance solubility or modulate steric effects compared to 5112’s nitro group, which could improve pharmacokinetics .

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